G BROTZU,
G BINAGHI
PMID: 14311176
DOI:
Abstract
R Hopf,
H J Becker,
G Kober,
S Dowinsky,
M Kaltenbach
PMID: 6751971
DOI:
Abstract
S Kitamura,
Y Ishihara
PMID: 7191291
DOI:
Abstract
The present investigation was conducted to study the effect of 2'-[2-(diethylamino)ethoxy]-3-phenylpropiophenone hydrochloride (etafenone hydrochloride) on the action of various bronchoactive agents using isolated guinea pig tracheal tissues. Acetylcholine hydrochloride, prostaglandin F2a, histamine dihydrochloride and serotonin-creatinine sulfate induced contractile responses in guinea pig tracheal tissues were attenuated, while, isoprenaline hydrochloride, prostaglandin E2, salbutamol hemisulfate, aminophylline and adrenaline-induced relaxing responses were potentiated with continuous infusion of etafenone hydrochloride. These results suggest that etafenone hydrochloride would become a useful therapeutic agent in the treatment of chronic obstructive pulmonary disease.
A Ujiie,
H Komatsu,
T Kubota,
S Hamano,
J Naito
PMID: 6618341
DOI:
Abstract
The inhibitory effect of etafenone hydrochloride (etafenone) on platelet aggregation in rabbit platelet rich plasma and the involvement of the arachidonic acid (AA) cascade in the inhibitory mechanism for etafenone on platelet aggregation were studied. 1) Etafenone exhibited a dose-dependent inhibitory effect on collagen (15--20 micrograms/ml)-induced platelet aggregation, and its median inhibitory concentration (IC50) was 1.7 X 10(-5)M. 2) In ADP (20 microM)-induced aggregation, etafenone also exhibited a dose-dependent inhibitory effect, but its IC50 was 2.7 X 10(-4)M and was significantly higher than that in the case of collagen. 3) Etafenone inhibited AA (0.3--0.5mM)-induced platelet aggregation dose-dependently. Its IC50 was 2.8 X 10(-5)M. 4) In thromboxane (TX) A2-induced aggregation, etafenone exhibited a dose-dependent inhibition, and the IC50 was 3.2 X 10(-4)M. 5) Trapidil which was reported to inhibit platelet aggregation via phosphodiesterase (PDE) inhibition had a similar IC50 on ADP- and TXA2-induced platelet aggregation to that of etafenone, but in collagen- and AA-induced aggregation, its IC50 was higher than that of etafenone. 6) Etafenone (3 X 10(-6)--3 X 10(-4)M) dose-dependently inhibited the production of TXB2 in PRP induced by collagen. 7) Etafenone scarcely affected TXA2 synthetase activity in rabbit platelet homogenate. 8) The correlation between the inhibitory effect of etafenone on platelet aggregation and inhibition of AA metabolism activation and PDE inhibition was discussed.
Y Etoh,
M Nakazawa,
S Imai
PMID: 6482088
DOI:
10.1254/jjp.35.229
Abstract
Direct recording of reduced nicotinamide adenine dinucleotide (NADH) fluorescence was conducted with an organ redoximeter in isolated perfused guinea pig heart. Cross-clamping of the aortic inflow line resulted in an increase in NADH fluorescence. After etafenone (10(-6) M), there was a significant prolongation of the time to the detectable or the maximum increase in NADH fluorescence. The magnitude of the increase in NADH fluorescence tended to be reduced (135% as compared with 145% in the control group). Supplemental chemical analyses revealed a significant increase in creatine phosphate, adenosine triphosphate (ATP) and total adenine nucleotide in the etafenone-pretreated group 15 min after postischemic reperfusion, although the ischemia-induced changes were not improved by this compound. It was suggested that the better recovery of myocardial high energy phosphate levels produced by etafenone was brought about by a decrease in oxygen consumption due to a decrease in mechanical performance of the heart and possibly by a better resynthesis of ATP.
H Matsuo,
A Matsui,
R Nasu,
H Takanaga,
N Inoue,
F Hattori,
H Ohtani,
Y Sawada
PMID: 10888308
DOI:
10.1023/a:1007516916077
Abstract
We present a case report of propiverine-induced Parkinsonism. We previously reported the induction of catalepsy by amiodarone, aprindine and procaine, which possess a diethylaminomethyl moiety and demonstrated selective blockade of dopamine D2 receptors by these drugs in mice. We hypothesized that drugs possessing a diethylaminomethyl structure may generally induce Parkinsonism and/or catalepsy.
Thus, we performed a study to examine whether oxybutynin, pentoxyverine and etafenone, as well as propiverine, induce catalepsy in mice.
The intensity of drug-induced catalepsy was in the order: haloperidol > etafenone > pentoxyverine > propiverine > oxybutynin. In vivo occupancy of dopamine D1, D2 and mACh receptors in the striatum was also examined. The in vitro binding affinities to the D1, D2 and mACh receptors in the striatum synaptic membrane were within the ranges of 2.4-140 microM, 380-4,200 nM, and 1.2-2,800 nM, respectively.
These results support the idea that any drug possessing a diethylaminomethyl moiety may contribute to the induction of catalepsy, possibly by occupying dopamine receptors.
V A Sandrikov,
L I Ol'binskaia,
E A Demurov,
V I Sadovnikov,
Iu N Mikhailov
PMID: 642242
DOI:
Abstract
The article discusses the results of experiments on 16 dogs in which acute myocardial ischemia was reproduced with intravenous infusion of baksacor and without the infusion of the drug; control experiments were also performed on an intact heart with baksacor infusion. Hemodynamics and myocardial contractility were studied throughout the entire experiment. It was found that baksacor had practically no effect on an intact heart. In acute ischemia the maximum effect of the drug was manifested on the 5th-25th minutes. An increase of the stroke volume and normalization of the rate of shortening of the contraction component were observed. An anti-arrhythmic effect of baksacor was noted.
B Fierro,
M G Castiglione,
G Salemi,
G Savettieri
PMID: 3036745
DOI:
10.1007/BF02337592
Abstract
The case of a myasthenia-like syndrome induced by cardiovascular drugs is reported. The clinical and electrophysiological features of the case are discussed.
P V Sergeev,
A S Dukhanin,
V A Nikolaevskiĭ,
K M Reznikov
PMID: 1786372
DOI:
Abstract
Aethaphonium (dialicor) in 5-20 microM concentrations causes the dose dependent Ca decreasing in resting smooth muscle cells of rabbit aorta. In dose of 0.5-2.0 microM dialicor decreases the extent of transient in cytosolic-free calcium induced by application acetylcholine (10 microM) and high extracellular K (119 microM). This effect of dialicor is most expressed in attitude to the myocytes, containing the hyper K medium.
Y Ishihara,
E Inada,
S Kitamura
PMID: 523840
DOI:
Abstract